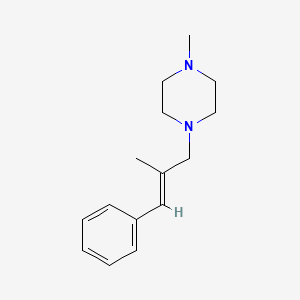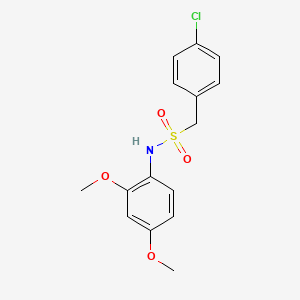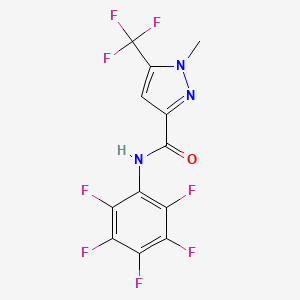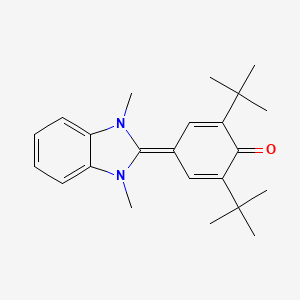
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
説明
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP is a piperazine derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
科学的研究の応用
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, including its activity as a monoamine oxidase inhibitor (MAOI) and its potential as a treatment for depression and anxiety disorders. MAOIs are a class of drugs that inhibit the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of these enzymes, MAOIs increase the levels of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
作用機序
The mechanism of action of 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine as an MAOI involves the inhibition of monoamine oxidase enzymes, specifically MAO-A. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can improve mood and reduce symptoms of depression and anxiety. 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to have a higher affinity for MAO-A than MAO-B, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to have a range of biochemical and physiological effects in animal studies. These effects include an increase in dopamine and norepinephrine levels in the brain, as well as a decrease in serotonin levels. 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to reduce immobility time in the forced swim test, which is a measure of antidepressant activity. In addition, 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to have anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has several advantages and limitations for laboratory experiments. One advantage is its high affinity for MAO-A, which makes it a useful tool for studying the effects of MAOI drugs. 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is its potential toxicity, which may limit its use in certain experiments. In addition, 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine research. One direction is to further investigate its potential as a treatment for depression and anxiety disorders. This could include studies in animal models as well as clinical trials in humans. Another direction is to explore the use of 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine as a tool for studying the effects of MAOI drugs and the role of monoamine neurotransmitters in mood disorders. Finally, further research is needed to establish the safety and efficacy of 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine in humans, including studies of its potential side effects and drug interactions.
特性
IUPAC Name |
1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-14(12-15-6-4-3-5-7-15)13-17-10-8-16(2)9-11-17/h3-7,12H,8-11,13H2,1-2H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTOAGXYGNXWOI-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4794061.png)
![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide](/img/structure/B4794067.png)
![methyl 3-({[(4-acetylphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4794071.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4794074.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4794086.png)
![5,7-diethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4794088.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4794093.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4794107.png)


![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4794123.png)
![4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4794131.png)
